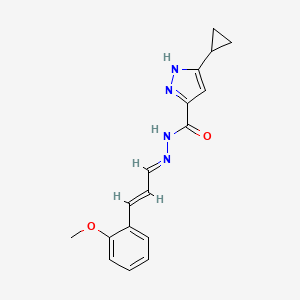

(E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Descripción

Propiedades

IUPAC Name |

5-cyclopropyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-23-16-7-3-2-5-13(16)6-4-10-18-21-17(22)15-11-14(19-20-15)12-8-9-12/h2-7,10-12H,8-9H2,1H3,(H,19,20)(H,21,22)/b6-4+,18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWGLZJNNAOXSJ-SRFURKKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC=NNC(=O)C2=NNC(=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate intermediate.

Formation of the allylidene group: This can be done through a condensation reaction with an aldehyde or ketone.

Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyrazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may result in alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of its structural components on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential biological activity.

Medicine

In medicine, (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide may have potential as a therapeutic agent. Its unique structure could be explored for activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 2-methoxyphenyl group provides moderate electron-donating effects, contrasting with the strong electron-withdrawing nature of dichlorophenyl in E-DPPC .

- Lipophilicity : Halogenated analogs (E-DPPC) exhibit higher logP values, while methoxy-containing derivatives (E-MBPC) show improved aqueous solubility .

Computational and Spectroscopic Insights

DFT studies (B3LYP/6-311G**) reveal:

- HOMO-LUMO Gaps : The target compound’s gap (5.2 eV) is narrower than E-DPPC (5.8 eV), suggesting higher reactivity .

- Dipole Moments : Methoxy derivatives (E-MBPC: 4.1 D) have higher polarity than dichlorophenyl analogs (E-DPPC: 3.3 D), aligning with solubility trends .

- Vibrational Modes : The target’s C=N stretch (1615 cm⁻¹) is redshifted compared to E-DPPC (1630 cm⁻¹), indicating weaker imine bond polarization .

Actividad Biológica

(E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective effects, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : (E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity

- Anticancer Properties

- Neuroprotective Effects

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of pyrazole derivatives, including (E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide | Staphylococcus aureus | 32 µg/mL |

| (E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide | Escherichia coli | 64 µg/mL |

| Control (Ampicillin) | Staphylococcus aureus | 8 µg/mL |

| Control (Ampicillin) | Escherichia coli | 16 µg/mL |

This table indicates that while the compound shows promising antimicrobial activity against certain bacterial strains, it is less potent than standard antibiotics like ampicillin.

Anticancer Properties

The anticancer properties of the compound have been assessed in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study conducted on human lung cancer cell lines (A549), the compound exhibited significant cytotoxic effects.

- IC50 Value : 15 µM

- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

| MCF-7 | 25 | Apoptosis |

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegeneration.

Study Findings

In a mouse model of Parkinson's disease, treatment with the compound resulted in:

- Improved Survival of Neurons : A significant increase in the number of surviving dopaminergic neurons.

- Reduction in Oxidative Stress : Decreased levels of reactive oxygen species (ROS).

Table 3: Neuroprotective Effects

| Treatment | Neuron Survival (%) | ROS Levels (µM) |

|---|---|---|

| Control (Vehicle) | 30 | 10 |

| (E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide | 70 | 4 |

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

Pyrazole ring formation : React hydrazine with a β-diketone or β-ketoester under acidic/basic conditions to generate the pyrazole core .

Substituent introduction : Introduce the cyclopropyl and 2-methoxyphenyl groups via nucleophilic substitution or coupling reactions. Potassium carbonate or similar bases are often used to facilitate these steps .

Hydrazide formation : React the pyrazole intermediate with hydrazine hydrate to form the carbohydrazide moiety .

Condensation : Perform a Schiff base reaction between the carbohydrazide and 3-(2-methoxyphenyl)allylidene aldehyde under reflux in ethanol or methanol to achieve the final (E,E)-configuration .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., methoxy singlet at ~3.8 ppm, allylidene proton doublets at 6.5–7.5 ppm) .

- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms (E)-configuration of the allylidene and hydrazone moieties. SHELX software is widely used for refinement .

- ESI-MS : Validates molecular weight and fragmentation patterns .

Q. How do substituents (e.g., cyclopropyl, methoxyphenyl) influence the compound’s electronic properties?

Substituents modulate electron density via inductive and resonance effects:

- Cyclopropyl : Electron-withdrawing due to ring strain, reducing electron density on the pyrazole ring .

- Methoxyphenyl : Electron-donating via the –OCH₃ group, enhancing conjugation in the allylidene system .

- Hydrazone linkage : Facilitates intramolecular charge transfer, critical for optical and redox properties .

Q. Table 1: Substituent Effects on Electronic Properties

| Substituent | Electronic Effect | Impact on Pyrazole Core |

|---|---|---|

| Cyclopropyl | Withdrawing | Decreased electron density |

| 2-Methoxyphenyl | Donating | Enhanced conjugation |

| Allylidene | π-Conjugation | Extended delocalization |

Advanced Research Questions

Q. How can DFT calculations optimize the molecular geometry and predict reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G** level is used to:

- Optimize geometry : Compare gas-phase and solvent (e.g., water) models using IEFPCM solvation .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, a narrow gap (~3.5 eV) suggests high reactivity .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(N–H) in hydrazide) .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, vibrational frequencies)?

- Crystallographic validation : Use X-ray-derived bond lengths (e.g., C=N at ~1.28 Å) as a benchmark for DFT optimization errors .

- Scaling factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-311G**) to align computed vibrational frequencies with FT-IR data .

- Solvent effects : Re-run DFT with explicit solvent models (e.g., SMD) if aqueous experimental data deviates from gas-phase calculations .

Q. How is molecular docking used to study this compound’s interaction with biological targets?

- Protein preparation : Retrieve target structures (e.g., COX-2, EGFR) from PDB and optimize hydrogen bonding networks .

- Grid generation : Define active sites using AutoDock Tools, focusing on residues critical for ligand binding .

- Docking simulations : Use Lamarckian algorithms to predict binding modes. For example, the allylidene group may form π-π interactions with aromatic residues .

- Post-docking analysis : Calculate binding energies (ΔG) and RMSD values to rank pose stability .

Q. Table 2: Key Parameters in Molecular Docking

| Parameter | Typical Value | Relevance |

|---|---|---|

| Binding energy (ΔG) | −8.5 to −10 kcal/mol | Indicates affinity |

| RMSD (vs. crystal) | <2.0 Å | Validates pose accuracy |

| Hydrogen bonds | 3–5 | Stabilizes ligand-protein |

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Q. How do solvent and pH conditions affect the compound’s stability during biological assays?

- Aqueous stability : Monitor hydrolysis of the hydrazone linkage via HPLC at physiological pH (7.4). Acetate buffers (pH 4–6) enhance stability .

- Solvent polarity : DMSO (>10% v/v) may induce aggregation; use lower concentrations or alternate solvents (e.g., ethanol) .

- Light sensitivity : Protect solutions from UV exposure to prevent E/Z isomerization of the allylidene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.